a Jasmonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

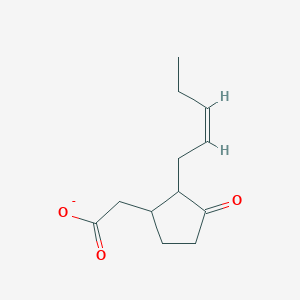

Jasmonic acid anion is a 5-oxo monocarboxylic acid anion obtained by deprotonation of the carboxy group of any diastereomer of jasmonic acid; major species at pH 7.3. It has a role as a member of jasmonates.

科学的研究の応用

Plant Growth and Development

Jasmonates play a critical role in regulating plant growth and development. They are involved in:

- Root Development : Jasmonates inhibit root elongation, which can be beneficial for plant adaptation under stress conditions .

- Flowering and Fruit Ripening : They regulate floral development and fruit ripening by interacting with other hormones such as ethylene .

- Stress Responses : Jasmonates coordinate plant responses to biotic (herbivores, pathogens) and abiotic (salinity, drought) stresses by modulating growth patterns .

Elicitation of Secondary Metabolites

One of the most significant applications of jasmonates is in the elicitation of secondary metabolites, which are crucial for plant defense and have pharmaceutical properties. Key findings include:

- Enhanced Production : Jasmonate treatment has been shown to significantly increase the production of flavonoids, anthocyanins, and other beneficial compounds in various plant species .

- Biotechnological Applications : Advances in plant cell culture technologies enable large-scale production of these metabolites through jasmonate elicitation, offering potential for commercial applications in pharmaceuticals and nutraceuticals .

| Secondary Metabolite | Plant Source | Jasmonate Application Method | Outcome |

|---|---|---|---|

| Flavonoids | Various medicinal plants | Foliar spray | Increased yield |

| Anthocyanins | Grapes | In vitro cell culture | Enhanced pigmentation |

| Terpenoids | Cucumber | Herbivore-induced response | Attraction of predatory mites |

Defense Mechanisms Against Herbivores

Jasmonates are integral to the plant's defense mechanisms against herbivores:

- Volatile Emission : Upon herbivore attack, jasmonates trigger the emission of volatile organic compounds that attract natural predators of the herbivores . For example, cucumber plants emit terpenoids that attract predatory mites when treated with jasmonic acid.

- Induced Resistance : Jasmonate signaling pathways enhance the production of defensive proteins and compounds that deter herbivores and pathogens .

Stress Mitigation

Recent studies have demonstrated that jasmonates can alleviate stress caused by environmental factors:

- Salinity Stress : Exogenous application of methyl jasmonate has been shown to improve antioxidant defenses in plants under salinity stress, enhancing their survival rates .

- Cold Damage : Jasmonates help maintain cell membrane stability under cold stress conditions, thereby improving plant resilience .

Case Study 1: Methyl Jasmonate in Soybean

A study investigated the effects of methyl jasmonate on soybean plants subjected to salinity stress. Results indicated that treated plants exhibited improved growth parameters and higher antioxidant activity compared to untreated controls.

Case Study 2: Jasmonate-Induced Volatiles in Cucumber

Research on cucumber accessions revealed that jasmonate treatment led to the emission of over 24 volatile compounds, significantly enhancing attraction to predatory mites compared to herbivore-infested plants .

化学反応の分析

Metabolic Modifications of Jasmonates

Jasmonates undergo diverse enzymatic modifications to regulate their activity:

Amino Acid Conjugation

-

JA-Ile synthesis : JA is conjugated to L-isoleucine via JAR1 (GH3.11), forming (+)-7-iso-JA-Ile, the bioactive hormone .

Hydroxylation and Oxidation

-

CYP94-mediated reactions :

Substrate Enzyme Product Biological Role JA-Ile CYP94B3/C1 12-OH-JA-Ile Attenuates COI1-JAZ binding 12-OH-JA-Ile CYP94C1 12-COOH-JA-Ile Inactive metabolite -

12-OH-JA-Ile exhibits 10-fold lower affinity for COI1 than JA-Ile, enabling fine-tuning of jasmonate signaling .

Methylation and Glycosylation

-

MeJA formation : JA methyltransferase (JMT) converts JA to methyl jasmonate (MeJA), a volatile signal .

-

Glucosylation : UGT76E1 adds glucose to 12-OH-JA, forming 12-O-Glc-JA, which induces leaf movements independently of COI1 .

Receptor Binding

-

COI1-JAZ coreceptor : JA-Ile binds the COI1-JAZ complex with Kd = 30 nM, triggering JAZ degradation via the 26S proteasome .

Stereochemical Specificity

-

Bioactivity depends on the (7S,3R) configuration of JA-Ile. Epimerization to (7R,3R)-JA-Ile reduces activity by ~100-fold .

Chemical Tools for Jasmonate Research

Research Advancements

-

Rubber biosynthesis : MeJA upregulates HMGR1 and SRPP1 genes in Lactuca serriola, enhancing rubber yield by 40% at 400 μM .

-

Tea aroma modulation : MeJA treatment increases geraniol and linalool oxides by 2.5-fold, improving floral notes in oolong tea .

This synthesis highlights the dynamic chemistry of jasmonates, emphasizing their enzymatic regulation, stereochemical nuances, and applications in agriculture. Future research may exploit these pathways for crop resilience and metabolic engineering.

特性

分子式 |

C12H17O3- |

|---|---|

分子量 |

209.26 g/mol |

IUPAC名 |

2-[3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetate |

InChI |

InChI=1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3,(H,14,15)/p-1/b4-3- |

InChIキー |

ZNJFBWYDHIGLCU-ARJAWSKDSA-M |

異性体SMILES |

CC/C=C\CC1C(CCC1=O)CC(=O)[O-] |

正規SMILES |

CCC=CCC1C(CCC1=O)CC(=O)[O-] |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。